molecular formula C10H7Cl2NO2 B12152779 2,5-Pyrrolidinedione, 1-(2,6-dichlorophenyl)- CAS No. 24096-56-8

2,5-Pyrrolidinedione, 1-(2,6-dichlorophenyl)-

Cat. No.: B12152779
CAS No.: 24096-56-8
M. Wt: 244.07 g/mol
InChI Key: QYBXVNZMJRJXII-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 1-(2,6-dichlorophenyl)-: is a chemical compound with the molecular formula C10H7Cl2NO2 . It is a derivative of pyrrolidinedione, a five-membered lactam ring, and contains a dichlorophenyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Pyrrolidinedione, 1-(2,6-dichlorophenyl)- typically involves the reaction of 2,6-dichloroaniline with maleic anhydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include heating the reactants in a suitable solvent, such as acetic acid, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Pyrrolidinedione, 1-(2,6-dichlorophenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: N-oxides of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 2,5-Pyrrolidinedione, 1-(2,6-dichlorophenyl)- is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways .

Medicine: In medicine, derivatives of this compound are explored for their pharmacological properties. They may exhibit activities such as antimicrobial, antiviral, or anticancer effects, making them candidates for drug development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique structure allows for the development of products with specific desired properties .

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1-(2,6-dichlorophenyl)- involves its interaction with specific molecular targets. The dichlorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: 2,5-Pyrrolidinedione, 1-(2,6-dichlorophenyl)- is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential biological activities compared to simpler analogs like succinimide .

Properties

CAS No.

24096-56-8

Molecular Formula

C10H7Cl2NO2

Molecular Weight

244.07 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C10H7Cl2NO2/c11-6-2-1-3-7(12)10(6)13-8(14)4-5-9(13)15/h1-3H,4-5H2

InChI Key

QYBXVNZMJRJXII-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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